

An In-depth Technical Guide to the Physical Properties of Methyllithium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllithium (CH₃Li) is the simplest of the organolithium reagents and a cornerstone in synthetic organic and organometallic chemistry. Its utility as a potent nucleophile and strong base makes it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its safe and effective handling, as well as for the precise control of chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of **methyllithium**, detailed experimental methodologies for their determination, and insights into its structural and reactive nature.

Core Physical Properties

Methyllithium is a highly reactive, pyrophoric compound that is typically handled as a solution in ethereal solvents. Its physical properties are significantly influenced by its aggregation state, which is dependent on the solvent and the presence of coordinating species such as lithium halides.

Quantitative Physical Data

The following table summarizes the key physical properties of **methyllithium**. It is important to note that due to its reactivity, some of these properties are for the compound in solution or are



challenging to determine for the pure, solid substance.

Property	Value	Notes
Molecular Formula	CH₃Li	
Molecular Weight	21.98 g/mol	[1]
Appearance	Colorless to yellowish solution	In ethereal solvents.[2]
Melting Point	70-71 °C	For the solid.
Boiling Point	Decomposes	Methyllithium decomposes at elevated temperatures. The boiling point of its common solvent, diethyl ether, is approximately 34.6 °C.[2]
Density (of solution)	~0.7 g/cm³ at 20 °C	For a typical 1.6 M solution in diethyl ether.[2]
Solubility	Soluble in diethyl ether and tetrahydrofuran (THF). Insoluble in hydrocarbon solvents.	Reacts with water and other protic solvents.[3][4]
Flash Point	-45 °C	For a solution in diethyl ether.

Structure and Aggregation

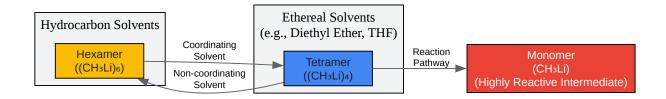
In both the solid state and in solution, **methyllithium** exists as oligomeric clusters. The nature of these aggregates is highly dependent on the solvent environment. This aggregation behavior is a critical factor influencing its reactivity.

In ethereal solvents such as diethyl ether and tetrahydrofuran, **methyllithium** predominantly forms a tetrameric structure. This cluster can be visualized as a distorted cubane-type structure with lithium and carbon atoms at alternating vertices. In non-coordinating hydrocarbon solvents, a hexameric structure is favored. The presence of lithium halides (LiX), often found in



commercially available **methyllithium** solutions, can lead to the formation of mixed aggregates.

The structures of these aggregates have been extensively studied and confirmed by single-crystal X-ray crystallography and various NMR spectroscopic techniques, including ⁶Li, ⁷Li, and ¹³C NMR.[1][3]



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Aggregation equilibrium of **methyllithium** in different solvent environments.

Experimental Protocols

The pyrophoric and air-sensitive nature of **methyllithium** necessitates the use of specialized techniques for the determination of its physical properties. All manipulations must be carried out under an inert atmosphere of argon or nitrogen using either a Schlenk line or a glovebox.

Determination of Concentration by Titration

The accurate determination of the concentration of **methyllithium** solutions is crucial for stoichiometric control in chemical reactions. A widely used method is the Gilman double titration.

Methodology:

- Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Anhydrous solvents are required.
- Aliquotting: Using a gas-tight syringe, a precise volume (e.g., 1.0 mL) of the methyllithium solution is withdrawn and added to a flask containing a known excess of a quenching



reagent, typically 1,2-dibromoethane in an inert solvent. A second, identical aliquot is added to a separate flask containing only the inert solvent.

- Titration: The first flask (containing the quenched sample) is titrated with a standardized solution of a protic acid (e.g., HCl) to determine the amount of "residual base" (non-organolithium bases). The second flask is carefully quenched with water and then titrated with the same standardized acid solution to determine the "total base".
- Calculation: The concentration of **methyllithium** is calculated as the difference between the total base and the residual base.

An alternative and often simpler method involves direct titration with a standard solution of a secondary alcohol, such as sec-butanol in xylene, using an indicator like 1,10-phenanthroline or N-benzylbenzamide, which produces a distinct color change at the endpoint.[5]

Synthesis of Halide-Free Methyllithium

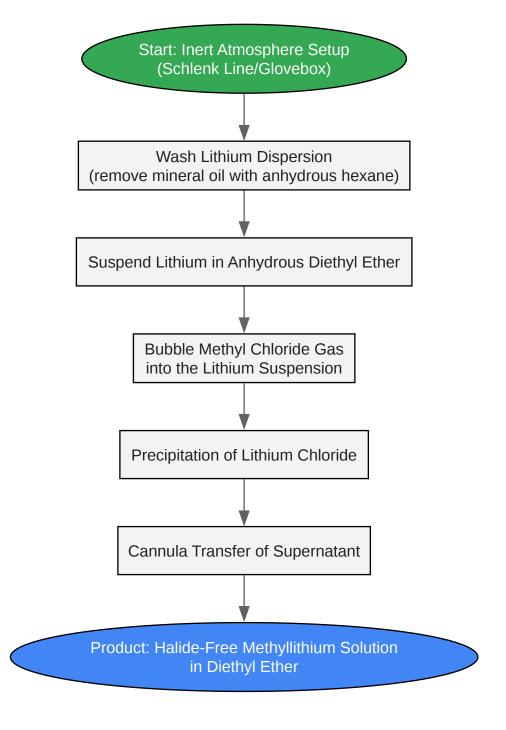
Commercially available **methyllithium** often contains lithium halides from its synthesis. For certain applications, the presence of these halides can be detrimental. "Halide-free" **methyllithium** can be prepared from methyl chloride.

Methodology:

- Apparatus Setup: A multi-necked flask equipped with a mechanical stirrer, a condenser, and an inlet for inert gas is assembled and flame-dried under vacuum, then filled with argon or nitrogen.
- Lithium Dispersion: A dispersion of lithium metal in mineral oil is washed with an anhydrous solvent (e.g., hexane) under an inert atmosphere to remove the oil. The washed lithium is then suspended in anhydrous diethyl ether.
- Reaction: Methyl chloride gas is bubbled through the stirred lithium suspension at a controlled rate. The reaction is exothermic and may require cooling to maintain a gentle reflux.
- Precipitation and Filtration: Lithium chloride, being insoluble in diethyl ether, precipitates out of the solution.



• Isolation: The supernatant solution of halide-free **methyllithium** is carefully transferred via cannula to a separate, dry, and inerted storage vessel.



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Experimental workflow for the synthesis of halide-free **methyllithium**.

Safety and Handling



Methyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents. Therefore, strict adherence to safety protocols is essential.

- Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[6][7]
- Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) must be worn.
- Syringe and Cannula Techniques: Transfers of methyllithium solutions should be performed using gas-tight syringes or stainless-steel cannulas.
- Storage: **Methyllithium** solutions should be stored in sealed containers under an inert atmosphere and refrigerated to minimize decomposition.
- Disposal: Unused or waste methyllithium must be quenched carefully by slow addition to a non-protic solvent followed by the slow addition of a quenching agent like isopropanol. The process should be conducted in a fume hood, and the temperature should be monitored.

This guide provides a foundational understanding of the physical properties of **methyllithium**. For any specific application, it is crucial to consult detailed safety data sheets and established laboratory safety protocols.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
 of Methyllithium]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1224462#physical-properties-of-methyllithium]

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